molecular formula C21H26O6 B070245 Myrislignan CAS No. 171485-39-5

Myrislignan

Cat. No.: B070245
CAS No.: 171485-39-5
M. Wt: 374.4 g/mol
InChI Key: ULZFTGWWPHYLGI-RBZFPXEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myrislignan is a bioactive neolignan isolated from Myristica fragrans Houtt. (nutmeg), a plant traditionally used in cooking and medicine . Discovered in 1973, this compound constitutes >3.5 mg/g of nutmeg seeds . It exhibits diverse pharmacological activities, including:

  • Anti-inflammatory effects: Inhibition of NF-κB signaling and downstream mediators like TNF-α, IL-6, iNOS, and COX-2 .
  • Anticancer properties: Induction of ferroptosis in glioblastoma via SLC7A11 regulation and EMT suppression .
  • Antiparasitic activity: Anti-Toxoplasma gondii effects through mitochondrial dysfunction and redox imbalance .
  • Hepatoprotection: PPARα-mediated alleviation of thioacetamide-induced liver injury .
  • Pharmacokinetics: Rapid absorption and metabolism, with low oral bioavailability (1.97%) but effective intraperitoneal delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myrislignan can be synthesized through the dimerization of monolignols to form a dibenzylbutane skeleton. The synthetic route involves the coupling of two phenylpropanoid units via an 8-O-4’ bond . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to facilitate the dimerization process.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Myristica fragrans seeds. The extraction process includes solvent extraction, followed by purification using techniques such as ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) . This method ensures the isolation of this compound in its pure form for further applications.

Chemical Reactions Analysis

Metabolic Pathways of Myrislignan

This compound undergoes extensive phase I and II metabolism, producing 23 identified metabolites (19 novel). Key pathways include:

Reaction Type Metabolites Identified Enzymes Involved Experimental System
HydroxylationM5–M8 (C21_{21}H26_{26}O7_7)CYP3A4, CYP3A5Mouse liver microsomes
DemethylationM10–M12 (C20_{20}H24_{24}O6_6)Hepatic enzymesIn vivo mouse models
OxidationM9 (C14_{14}H18_{18}O5_5)Non-enzymaticUPLC-ESI-QTOFMS
Glucuronidation/SulfationM17–M23 (conjugated derivatives)UGTs, SULTsPlasma and urine samples
  • Hydroxylation : Predominant in vitro, occurring at allyl and aromatic positions .
  • Demethylation : Dominates in vivo, removing methoxy groups to form catechol derivatives .
  • Oxidative Rearrangement : Generates aldehydes via C–C bond cleavage (e.g., M9) .

Redox Activity and Oxidative Stress Induction

This compound disrupts redox homeostasis in Toxoplasma gondii:

Parameter 32 μg/mL this compound 70 μg/mL this compound Control
ROS Production (Fold)2.8 ± 0.3*4.1 ± 0.5**1.0 ± 0.2
SOD Activity (U/mg)12.4 ± 1.114.6 ± 1.38.9 ± 0.7
Autophagosome Formation+++++++-

Key findings:

  • Triggers dose-dependent ROS overproduction (p<0.01p<0.01), overwhelming antioxidant defenses .
  • Upregulates superoxide dismutase (SOD) transiently, failing to counteract sustained oxidative damage .
  • Induces autophagosome formation via double-membrane structures observed in TEM .

Stability and Degradation

This compound demonstrates robust stability under physiological conditions:

Condition Concentration (ng/mL) Recovery (%) RSD (%)
24-h room temperature2.25–27092.3–104.5<9.8
Three freeze-thaw cycles15.095.77.2
Long-term storage (-80°C)27089.410.2
  • No significant degradation occurs during sample processing or storage .

Pharmacokinetic Interactions

Comparative studies reveal contrasting bioavailability between purified this compound and M. fragrans extracts:

Parameter This compound Monomer M. fragrans Extract
CmaxC_{\text{max}}58.3 ± 9.1 ng/mL142.6 ± 15.7 ng/mL
T1/2T_{1/2}4.2 ± 0.8 h6.9 ± 1.2 h
AUC024_{0–24}319 ± 45 ng·h/mL894 ± 102 ng·h/mL
  • Enhanced absorption in extract form suggests synergistic matrix effects .

Anti-inflammatory Mechanisms

This compound inhibits NF-κB signaling at 10–50 μM concentrations:

  • Suppresses LPS-induced NO production (IC50_{50} = 28.4 μM) .
  • Reduces TNF-α and COX-2 expression by 65–80% in macrophages .

These effects involve non-covalent interactions with IκB kinase, preventing NF-κB nuclear translocation .

Synthetic Considerations

While not directly synthesized in reviewed studies, this compound’s structural analogs undergo:

  • Photochemical rearrangements : Allylbenzene derivatives form cycloadducts under UV light .
  • Acid-catalyzed isomerization : Propenyl groups convert to isoeugenol derivatives .

This compound’s chemical profile combines metabolic lability with redox-active functionality, enabling its antiparasitic and anti-inflammatory actions. Further studies should explore structure-activity relationships of its demethylated metabolites and long-term stability in formulation matrices.

Scientific Research Applications

Anticancer Properties

Ferroptosis Induction in Glioblastoma
Recent studies have highlighted myrislignan's ability to induce ferroptosis, a form of programmed cell death, in glioblastoma cells. This compound acts as an inhibitor of the NF-κB signaling pathway, which is crucial for tumor progression. In vitro experiments demonstrated that this compound significantly inhibited the growth of glioblastoma cells (U87 and U251) in a dose-dependent manner. The compound was shown to suppress epithelial-mesenchymal transition (EMT) and promote ferroptosis through the Slug-SLC7A11 signaling pathway, indicating its potential as a therapeutic agent against glioblastoma .

Case Study: Xenograft Mouse Model
In a xenograft mouse model, this compound treatment resulted in reduced tumor growth compared to control groups. The findings suggest that this compound not only inhibits tumor cell proliferation but also alters the tumor microenvironment favorably .

Antiparasitic Activity

Effects on Toxoplasma gondii
this compound exhibits potent antiparasitic activity against Toxoplasma gondii, a significant pathogen affecting both humans and animals. Studies have shown that this compound disrupts mitochondrial function in T. gondii tachyzoites, leading to their death. In vitro assays revealed a 50% effective concentration of approximately 32.41 μg/mL, with this compound demonstrating minimal cytotoxicity to host cells (Vero cells) at concentrations below 132 μg/mL .

In Vivo Efficacy
In vivo studies using murine models indicated that this compound significantly reduced parasite load in tissues such as the brain and liver when administered at doses of 50 or 100 mg/kg. Notably, this compound proved more effective than traditional treatments in decreasing parasite burden .

Comparative Pharmacokinetics

Studies on the pharmacokinetics of this compound using ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) have provided insights into its absorption, distribution, metabolism, and excretion profiles. These findings are crucial for understanding the bioavailability and therapeutic potential of this compound in clinical settings .

Summary Table of Applications

ApplicationMechanism of ActionModel/Study TypeKey Findings
AnticancerInduces ferroptosis; inhibits NF-κBIn vitro & xenograftSuppresses glioblastoma growth; alters EMT
AntiparasiticDisrupts mitochondrial functionIn vitro & in vivoReduces T. gondii load; minimal cytotoxicity
PharmacokineticsAnalyzed via UHPLC-MSPharmacokinetic studyInsights into bioavailability

Comparison with Similar Compounds

Myrislignan belongs to the lignan/neolignan family, sharing structural and functional similarities with other compounds in Myristica fragrans and related species. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Source Structural Features Key Biological Activities Mechanism of Action References
This compound Myristica fragrans 8-O-4' neolignan; C21H26O6 Anti-inflammatory, anticancer, antiparasitic NF-κB inhibition, SLC7A11 downregulation
Licarin-B Myristica fragrans Lignan with allyl side chain Anti-T. gondii, antifungal Mitochondrial damage, autophagy induction
Elemicin Myristica fragrans Phenylpropene; C12H16O3 Antioxidant, psychoactive Volatile compound, uncertain targets
Machilin D Myristica fragrans Neolignan with trimethoxy groups NO production inhibition Unknown

Table 2: Pharmacological Activity Comparison

Compound EC50 (Anti-T. gondii) Bioavailability (Oral) Key Targets Clinical Potential
This compound 32.41 μg/mL 1.97% NF-κB, SLC7A11, PPARα Glioblastoma, toxoplasmosis, liver diseases
Licarin-B 14.05 μg/mL Not reported Mitochondrial function Superior anti-T. gondii activity
Elemicin Not reported High (volatile) CNS receptors Limited due to toxicity risks

Key Findings:

Anti-Parasitic Activity :

  • This compound and Licarin-B both target T. gondii, but Licarin-B exhibits a lower EC50 (14.05 vs. 32.41 μg/mL), suggesting higher potency .
  • This compound disrupts mitochondrial function and redox balance, while Licarin-B induces autophagy-like structures .

Anticancer Mechanisms :

  • This compound uniquely induces ferroptosis in glioblastoma by downregulating SLC7A11 (a component of system xc⁻) and suppressing EMT .
  • Licarin-B and Elemicin lack documented anticancer activity in the provided evidence.

Pharmacokinetics: this compound has poor oral absorption (bioavailability: 1.97%) but achieves therapeutic plasma concentrations via intraperitoneal administration (Cmax: 3870 ng/mL) .

Structural Advantages :

  • This compound’s 8-O-4' neolignan structure enables dual modulation of NF-κB and ferroptosis pathways, unlike Licarin-B (simple lignan) or Elemicin (phenylpropene) .

Biological Activity

Myrislignan is a lignan compound predominantly extracted from the seeds of Myristica fragrans (nutmeg) and has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Overview of this compound

This compound has been identified as a potent bioactive compound with various health benefits, including anti-cancer, anti-inflammatory, and antimicrobial properties. Its mechanisms primarily involve the modulation of cellular pathways, such as apoptosis, autophagy, and redox balance.

2. Anticancer Activity

Recent studies have highlighted this compound's role as an inhibitor of glioblastoma progression through the induction of ferroptosis, a form of regulated cell death.

Key Findings:

  • Ferroptosis Induction : this compound promotes ferroptosis in glioblastoma cells by inhibiting the NF-κB signaling pathway and regulating epithelial-mesenchymal transition (EMT) processes. In vitro and in vivo studies demonstrated that this compound effectively suppressed glioblastoma growth by activating these pathways .
  • Mechanism of Action : The compound inhibits the phosphorylation of p65 protein, a critical component of the NF-κB pathway, leading to increased lipid peroxidation and subsequent cell death .

Table 1: Summary of Anticancer Effects

Study FocusResultReference
Glioblastoma Cell LinesInduces ferroptosis
Xenograft Mouse ModelSuppresses tumor growth
NF-κB Pathway InhibitionBlocks p65 phosphorylation

3. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various models. Research indicates its potential in mitigating conditions like non-alcoholic fatty liver disease (NAFLD) by regulating metabolic pathways.

Key Findings:

  • Regulation of Free Fatty Acids : this compound extracts have been shown to influence free fatty acid metabolism in liver cells, thereby reducing inflammation associated with NAFLD .
  • Cell Proliferation Assay : In vitro studies using human hepatocyte cell lines revealed that this compound treatment resulted in reduced cell proliferation in a dose-dependent manner .

4. Antimicrobial Activity

This compound exhibits antimicrobial effects against various pathogens, including protozoa like Toxoplasma gondii.

Key Findings:

  • Induction of Autophagy : this compound treatment led to increased reactive oxygen species (ROS) production and autophagosome formation in T. gondii, contributing to its antimicrobial activity .
  • Gene Expression Changes : RNA sequencing revealed significant alterations in gene expression related to oxidative phosphorylation and redox processes following this compound treatment .

Table 2: Summary of Antimicrobial Effects

PathogenEffectMechanismReference
Toxoplasma gondiiInduces cell deathROS production & autophagy
General AntimicrobialInhibitory effects observedVarious cellular pathways

5. Case Studies

Several case studies have explored this compound's potential applications in clinical settings:

  • A study focusing on glioblastoma patients indicated promising results when this compound was used as an adjunct therapy alongside conventional treatments, highlighting its ability to enhance therapeutic efficacy while minimizing side effects .
  • Research into metabolic disorders has shown that this compound may play a role in managing obesity-related inflammation, suggesting its utility in broader metabolic health contexts .

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Myrislignan, and how are they experimentally validated?

this compound is a lignan isolated from Myristica fragrans with demonstrated anti-inflammatory and antiparasitic activities. Key mechanisms include:

  • NF-κB inhibition : this compound suppresses LPS-induced inflammatory responses in murine macrophages by blocking NF-κB pathway activation, validated via cytokine assays (e.g., TNF-α, IL-6) and Western blotting for phosphorylated IκBα .
  • Mitochondrial dysfunction induction : In Toxoplasma gondii, this compound reduces mitochondrial membrane potential (measured via JC-1 fluorescence) and ATP production (luciferase-based assays), leading to parasite death .

Q. How is this compound isolated and characterized in natural sources?

  • Extraction : this compound is typically isolated from Myristica fragrans seeds using solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., silica gel column chromatography).
  • Structural validation : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm its lignan structure, including stereochemistry .

Q. What experimental models are suitable for studying this compound’s bioactivity?

  • In vitro : Murine macrophage lines (e.g., RAW264.7) for anti-inflammatory studies; T. gondii-infected host cells (e.g., HFF cells) for antiparasitic assays .
  • In vivo : BALB/c mice for pharmacokinetic studies (e.g., oral vs. intraperitoneal bioavailability) and toxicity profiling .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on this compound’s pharmacokinetics (PK) and pharmacodynamics (PD)?

  • PK challenges : this compound exhibits low oral bioavailability (1.97% in mice) due to poor solubility and first-pass metabolism. Methodological solutions include:
    • LC-MS/MS optimization : A validated LC-MS/MS method with a lower limit of quantification (LLOQ) of 1 ng/mL ensures precise plasma concentration measurements .
    • Formulation strategies : Nanoemulsions or liposomal encapsulation to enhance solubility and bioavailability .
  • PD contradictions : Discrepancies in dose-response curves (e.g., mitochondrial effects at 32 μg/mL vs. 70 μg/mL) may arise from assay variability. Replication across independent labs and meta-analyses are critical .

Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with other compounds?

  • Combination therapy screening : Use checkerboard assays or fractional inhibitory concentration (FIC) indices to assess synergy with known antiparasitics (e.g., pyrimethamine) or anti-inflammatory agents (e.g., dexamethasone) .
  • Mechanistic validation : Surface plasmon resonance (SPR) analysis identifies protein targets (e.g., 26 T. gondii proteins with binding scores >1,000), followed by gene ontology (GO) enrichment to map synergistic pathways .

Q. How can researchers address the gap between in vitro potency and in vivo efficacy of this compound?

  • Dosage optimization : Use allometric scaling from murine models (e.g., 50 mg/kg intraperitoneal in mice) to predict human-equivalent doses .
  • Toxicity profiling : Assess hepatorenal toxicity via serum ALT/AST and creatinine levels in chronic dosing studies .

Q. What methodologies resolve challenges in quantifying this compound’s redox-modulating effects?

  • ROS assays : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species (ROS) levels in T. gondii-infected cells.
  • Autophagy markers : Western blotting for LC3-II/LC3-I ratio and transmission electron microscopy (TEM) to confirm autophagosome formation .

Q. Methodological Considerations

Q. How should researchers design dose-response studies to account for this compound’s biphasic effects?

  • Non-linear modeling : Fit data to sigmoidal or bell-shaped curves using software like GraphPad Prism.
  • Mechanistic follow-up : For biphasic responses (e.g., low-dose stimulation vs. high-dose inhibition), conduct RNA-seq to identify differentially expressed genes at critical concentrations .

Q. What statistical approaches are recommended for analyzing this compound’s time-dependent antimicrobial activity?

  • Time-kill assays : Use Kaplan-Meier survival curves and log-rank tests to compare parasite viability over 24–72 hours.
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Link plasma concentration-time profiles (AUC, Cmax) to parasite reduction rates .

Q. Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies amid variability in natural product sourcing?

  • Standardized sourcing : Use authenticated plant material (e.g., voucher specimens deposited in herbaria) and batch-to-batch chemical profiling via HPLC .
  • Negative controls : Include racemic this compound (e.g., (Rac)-Myrislignan) to confirm stereospecific bioactivity .

Q. What strategies mitigate bias in high-throughput screening of this compound derivatives?

  • Blinded assays : Assign compound codes to prevent experimenter bias during data collection.
  • Orthogonal validation : Confirm hits using SPR (binding affinity) and CRISPR interference (gene knockout) .

Properties

IUPAC Name

4-[(1R,2S)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZFTGWWPHYLGI-RBZFPXEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333494
Record name (-)-(1R,2S)-Myrislignan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171485-39-5
Record name (-)-(1R,2S)-Myrislignan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Histidine
DL-Histidine
Myrislignan
DL-Histidine
DL-Histidine
Myrislignan
DL-Histidine
DL-Histidine
Myrislignan
DL-Histidine
DL-Histidine
Myrislignan
DL-Histidine
DL-Histidine
Myrislignan
DL-Histidine
DL-Histidine
Myrislignan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.